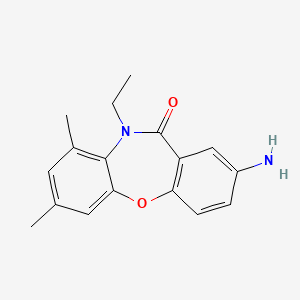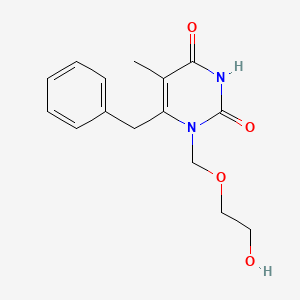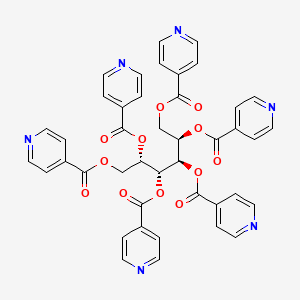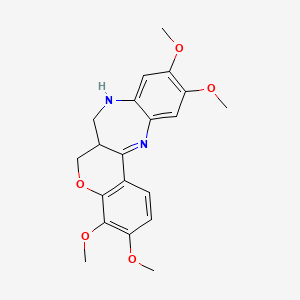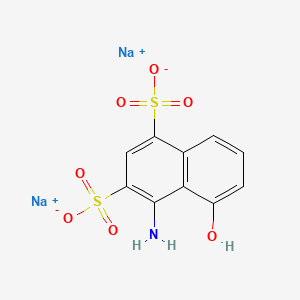![molecular formula C14H18N6O4S B12800408 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid CAS No. 6966-25-2](/img/structure/B12800408.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves multiple steps, starting with the reaction of cyanamide with p-phenylenediamine dihydrochloride. This reaction forms an intermediate, which is then further reacted with additional reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
- N,N’-Dicarbamimidoyl-p-phenylenediamine
- 1,4-Diguanidino-benzene
- 2,2’-Benzene-1,4-diyldiguanidine These compounds share some structural similarities but differ in their specific chemical properties and applications .
Propriétés
Numéro CAS |
6966-25-2 |
|---|---|
Formule moléculaire |
C14H18N6O4S |
Poids moléculaire |
366.40 g/mol |
Nom IUPAC |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C14H16N6.H2O4S/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;1-5(2,3)4/h1-8H,(H4,15,16,19)(H4,17,18,20);(H2,1,2,3,4) |
Clé InChI |
IYKWCEFBGQSXBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


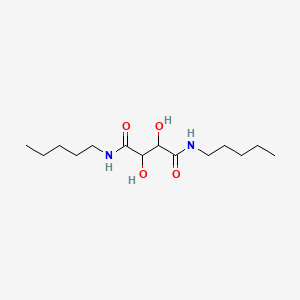



![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


